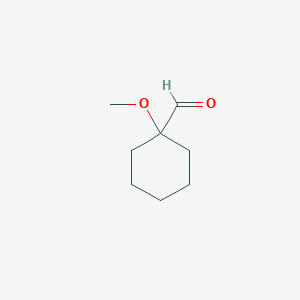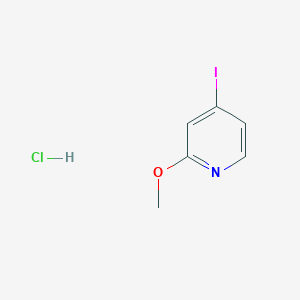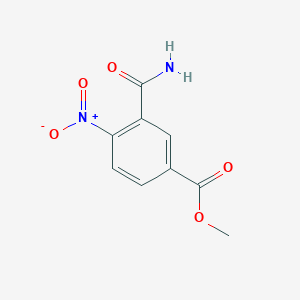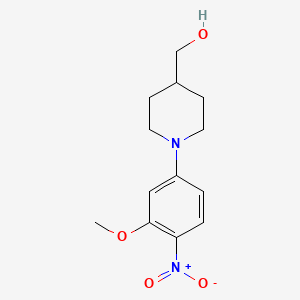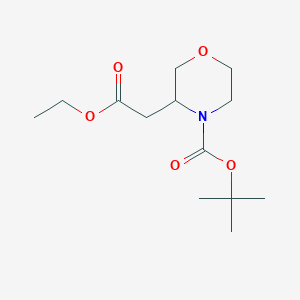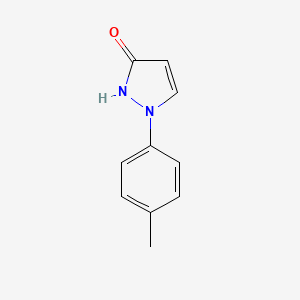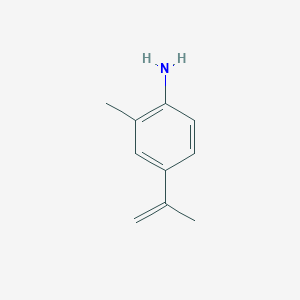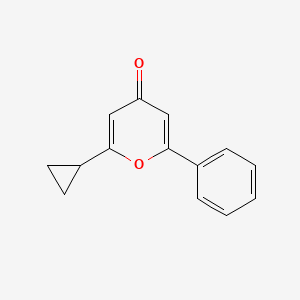
2-Cyclopropyl-6-phenyl-4H-pyran-4-one
Übersicht
Beschreibung
This compound belongs to the class of 4-pyrones, which exhibit diverse biological activities. It is found in various biologically active natural products and functional chemicals .
Synthesis Analysis
The synthesis of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one involves atom-economic methods. For instance, a transition-metal-free synthesis of 4-pyrones has been developed via TfOH-promoted nucleophilic addition/cyclization of diynones and water. This transformation is simple, environmentally benign, and provides efficient access to substituted 4-pyrones .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one consists of a cyclopropyl ring fused to a pyranone ring, with a phenyl substituent. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and properties .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in nucleophilic addition, cyclization, and other transformations. Further studies on its reactivity and functional group modifications are warranted .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Amino-4H-pyrans, including derivatives like 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, are essential compounds in chemical synthesis. They exhibit a range of biological activities and are used as intermediates in organic synthesis. A study by Zonouzi, Kazemi, and Nezamabadi (2006) highlights an efficient one-pot synthesis of various 2-amino-4H-pyran derivatives, emphasizing their importance in chemical research and applications (Zonouzi, Kazemi, & Nezamabadi, 2006).
Photooxidative Cyclization
Ait‐Baziz et al. (2014) describe a novel synthetic method involving photooxidative cyclization of certain 4H-pyran-4-ones. This technique offers a unique approach to synthesizing benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one, demonstrating the compound's role in advanced organic synthesis processes (Ait‐Baziz et al., 2014).
Oxidative Cleavage and Cyclization
Research by Astashko and Tyvorskii (2011) focuses on an efficient strategy for synthesizing 2,6-dialkyl-2,3-dihydro-4H-pyran-4-ones. Key steps include oxidative cleavage of cyclopropanols and acid-promoted cyclization, highlighting the compound's utility in creating structurally complex molecules (Astashko & Tyvorskii, 2011).
Domino Synthesis Process
Sivakumar, Kanchithalaivan, and Kumar (2013) developed a novel domino one-pot three-component synthesis method for certain 4H-pyran derivatives. This method highlights the compound's versatility in creating a diverse array of chemical structures (Sivakumar, Kanchithalaivan, & Kumar, 2013).
Mammalian Topoisomerase II Inhibition
The inhibitory activity of certain 4H-pyran derivatives on mammalian topoisomerase II has been studied, as reported by Wentland et al. (1993). This indicates potential biomedical applications in areas like cancer therapy (Wentland et al., 1993).
Formation of Nickeladihydropyran
Ogoshi, Nagata, and Kurosawa (2006) explored the formation of nickeladihydropyran through oxidative addition of cyclopropyl ketone, an important step in nickel-catalyzed cycloadditions. This work underscores the compound's relevance in catalysis and materials science (Ogoshi, Nagata, & Kurosawa, 2006).
Eigenschaften
IUPAC Name |
2-cyclopropyl-6-phenylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-12-8-13(10-4-2-1-3-5-10)16-14(9-12)11-6-7-11/h1-5,8-9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWFETNACZEBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




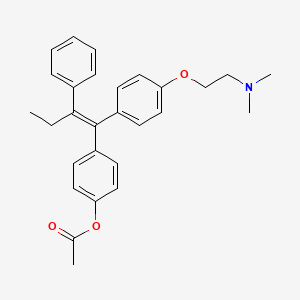
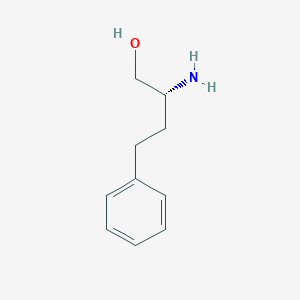
![1-Azabicyclo[2.2.2]octane-3-propanol](/img/structure/B3283078.png)
![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)
